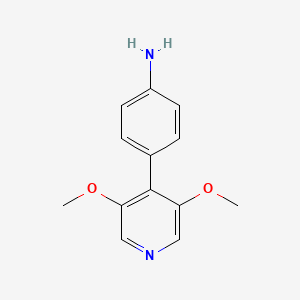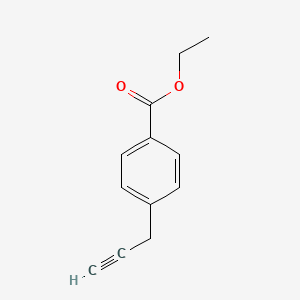![molecular formula C15H12Br2N2 B13666115 2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B13666115.png)
2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole is an organic compound that features a dibromophenyl group attached to a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole typically involves the reaction of 2,6-dibromobenzaldehyde with pyrrole under specific conditions. One common method includes the use of a palladium-catalyzed double annulation reaction with arynes to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium acetate.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur, where the bromine atoms are replaced by other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of iodinated or other substituted derivatives.
科学的研究の応用
2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
作用機序
The mechanism of action of 2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole involves its interaction with specific molecular targets. For example, it has been shown to inhibit biotin carboxylase, an enzyme involved in fatty acid synthesis . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function.
類似化合物との比較
Similar Compounds
6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine: This compound also features a dibromophenyl group and has been studied for its biological activities.
2,4-dibromoanisole: Another dibrominated compound used in organic synthesis.
Uniqueness
2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not. Its dual pyrrole rings and dibromophenyl group provide a versatile framework for further chemical modifications and applications.
特性
分子式 |
C15H12Br2N2 |
|---|---|
分子量 |
380.08 g/mol |
IUPAC名 |
2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole |
InChI |
InChI=1S/C15H12Br2N2/c16-10-4-1-5-11(17)14(10)15(12-6-2-8-18-12)13-7-3-9-19-13/h1-9,15,18-19H |
InChIキー |
GRKNTEQTCVUHNQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Br)C(C2=CC=CN2)C3=CC=CN3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one](/img/structure/B13666035.png)
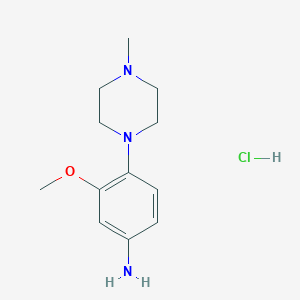
![Methyl benzo[d]isothiazole-4-carboxylate](/img/structure/B13666045.png)
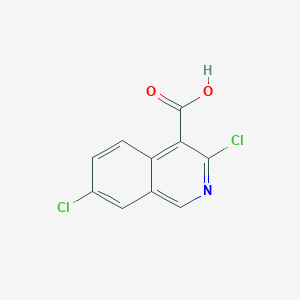
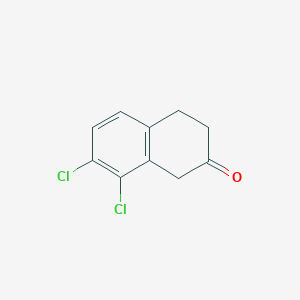

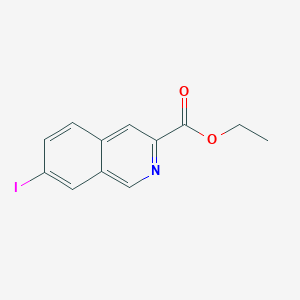
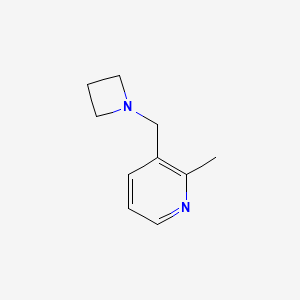
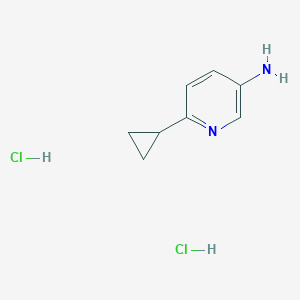
![3-Iodo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13666083.png)
